molecular formula C13H19NO B13253074 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol

1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol

Cat. No.: B13253074
M. Wt: 205.30 g/mol
InChI Key: CNHRMLPWRQPWII-UHFFFAOYSA-N
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Description

1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol is an organic compound with the molecular formula C13H19NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it has a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out under basic conditions, often using a base like sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the amine on the epoxide ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The purification process may involve crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of these receptors and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a versatile compound in both synthetic and research applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-2-ol

InChI

InChI=1S/C13H19NO/c1-10(15)9-14-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,10,13-15H,4,6,8-9H2,1H3

InChI Key

CNHRMLPWRQPWII-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCC2=CC=CC=C12)O

Origin of Product

United States

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